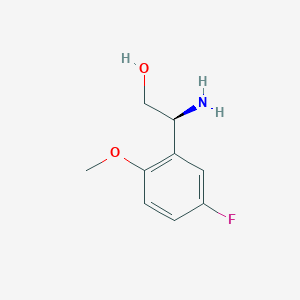![molecular formula C12H22N2O3 B13543347 tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate CAS No. 2164953-43-7](/img/structure/B13543347.png)
tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The use of automated systems for the addition of reagents and the control of reaction conditions can help to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield oxazolidinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new compounds with specific properties .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. Its unique structure allows it to interact with proteins and other biomolecules in ways that are not possible with more conventional compounds .
Medicine
In medicinal chemistry, this compound is used in the development of new drugs. Its ability to form stable carbamate linkages makes it a valuable tool in the design of prodrugs and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in a variety of applications, including the manufacture of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable carbamate linkages with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-ButylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate is unique due to its specific spirocyclic structure, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications where a stable and rigid framework is required, such as in the design of new drugs and materials .
Propriétés
Numéro CAS |
2164953-43-7 |
|---|---|
Formule moléculaire |
C12H22N2O3 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-6-ylmethyl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-4-5-12(16-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Clé InChI |
AZCYOWYMIIAHKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCC2(O1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


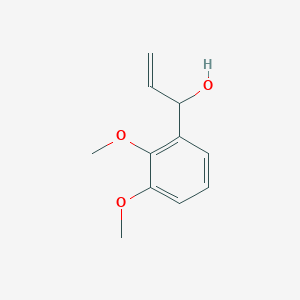
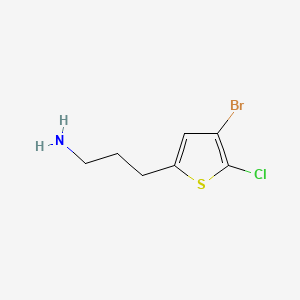


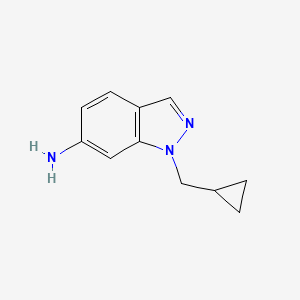

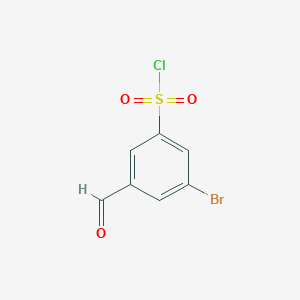
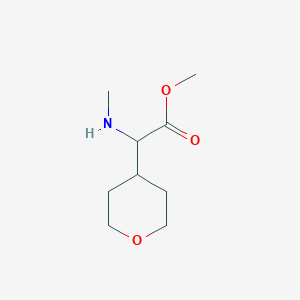


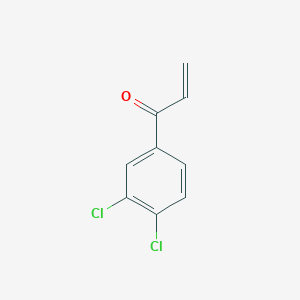
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
